(5-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid
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Overview
Description
(5-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid: is an organic compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 g/mol . This compound is characterized by the presence of both pyrrole and furan rings, which are heterocyclic aromatic compounds, attached to a boronic acid group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid typically involves the coupling of pyrrole and furan derivatives with boronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the heterocyclic rings . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (5-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry: In chemistry, (5-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse compounds through various coupling reactions .
Biology and Medicine: Its ability to form stable complexes with biological molecules makes it a valuable tool for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its versatility in chemical reactions enables the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of (5-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid involves its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The compound’s heterocyclic rings also contribute to its reactivity and ability to participate in various chemical transformations.
Comparison with Similar Compounds
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Furan: A five-membered aromatic heterocycle with an oxygen atom.
Thiophene: A five-membered aromatic heterocycle with a sulfur atom.
Uniqueness: (5-(1H-Pyrrol-1-yl)furan-2-yl)boronic acid is unique due to the combination of pyrrole and furan rings with a boronic acid group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H8BNO3 |
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Molecular Weight |
176.97 g/mol |
IUPAC Name |
(5-pyrrol-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO3/c11-9(12)7-3-4-8(13-7)10-5-1-2-6-10/h1-6,11-12H |
InChI Key |
YJDVAZLBAKVCKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2C=CC=C2)(O)O |
Origin of Product |
United States |
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